
1-(4-Methylphenyl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methylphenyl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine, also known as MTSET, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MTSET is a sulfhydryl-reactive compound that is commonly used as a tool to study the function and structure of proteins.
作用機序
1-(4-Methylphenyl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine reacts with the thiol group of cysteine residues in proteins, leading to the formation of a covalent bond between 1-(4-Methylphenyl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine and the protein. This covalent bond can lead to changes in protein function, including changes in protein conformation, ion selectivity, and enzymatic activity.
Biochemical and Physiological Effects:
1-(4-Methylphenyl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine has been shown to have various biochemical and physiological effects on proteins. For example, it has been shown to inhibit the activity of ion channels such as the cystic fibrosis transmembrane conductance regulator (CFTR) and the voltage-gated potassium channel (Kv1.5). It has also been shown to enhance the activity of transporters such as the dopamine transporter (DAT) and the serotonin transporter (SERT).
実験室実験の利点と制限
1-(4-Methylphenyl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine is a useful tool for studying the function and structure of proteins. It has several advantages, including its ability to selectively modify cysteine residues in proteins and its high reactivity. However, there are also limitations to its use, including the potential for off-target effects and the need for careful control experiments to ensure that observed effects are due to specific protein modifications and not other factors.
将来の方向性
There are several future directions for research involving 1-(4-Methylphenyl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine. One direction is the development of new methods for selectively targeting specific cysteine residues in proteins. Another direction is the use of 1-(4-Methylphenyl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine in combination with other tools, such as site-directed mutagenesis and structural biology techniques, to gain a better understanding of protein structure and function. Additionally, 1-(4-Methylphenyl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine could be used to study the effects of protein modifications on disease states, such as cystic fibrosis and Parkinson's disease.
合成法
1-(4-Methylphenyl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine can be synthesized through a multi-step process involving the reaction of 4-methylbenzenesulfonyl chloride with 2,3,5,6-tetramethylpiperidine followed by a reaction with piperazine. The final product is purified through column chromatography to obtain pure 1-(4-Methylphenyl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine.
科学的研究の応用
1-(4-Methylphenyl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine is widely used as a tool to study the function and structure of proteins. It is a sulfhydryl-reactive compound that can modify cysteine residues in proteins, which can lead to changes in protein function. 1-(4-Methylphenyl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine has been used to study the structure and function of various proteins, including ion channels, transporters, and enzymes. It can also be used to study protein-protein interactions and protein-ligand interactions.
特性
IUPAC Name |
1-(4-methylphenyl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2S/c1-15-6-8-20(9-7-15)22-10-12-23(13-11-22)26(24,25)21-18(4)16(2)14-17(3)19(21)5/h6-9,14H,10-13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMJSIBGMHMOFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C(=CC(=C3C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



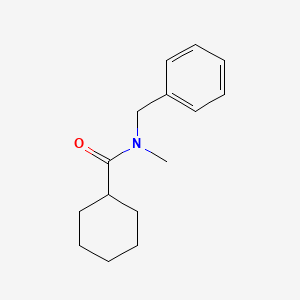
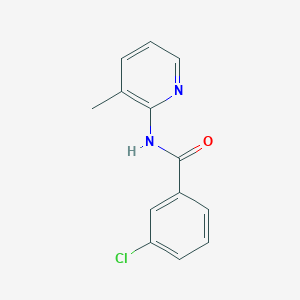
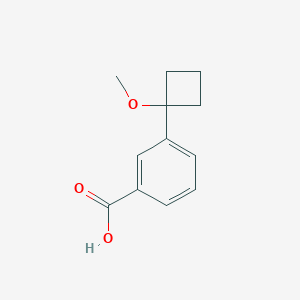


![1H-imidazo[4,5-b]pyridine-5-carboxamide](/img/structure/B7580549.png)
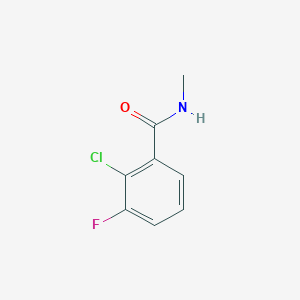
![2-chloro-N-[4-(cyanomethyl)phenyl]benzamide](/img/structure/B7580557.png)

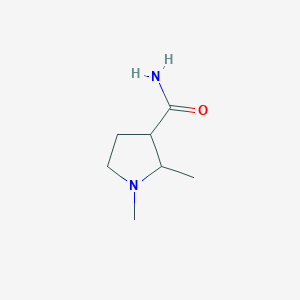

![Methyl 3-tert-butyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B7580577.png)